![molecular formula C9H11BrN2O B13708560 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 1-methyl-3-azetidinyl group through an oxygen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Azetidinyl Ether: The brominated pyridine is then reacted with 1-methyl-3-azetidinol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) for amination, thiourea for thiolation, and sodium alkoxide for alkoxylation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .
Aplicaciones Científicas De Investigación
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the azetidinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Chloro-6-[(1-methyl-3-azetidinyl)oxy]pyridine
- 2-Bromo-6-[(1-ethyl-3-azetidinyl)oxy]pyridine
Uniqueness
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is unique due to the specific positioning of the bromine atom and the azetidinyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-bromo-6-(1-methylazetidin-3-yl)oxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-7(6-12)13-9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3 |
Clave InChI |
QUTQVZKIFNXPRI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1)OC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


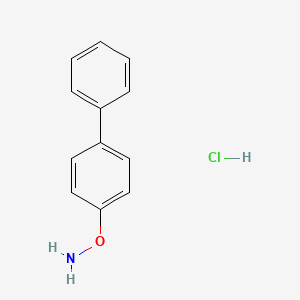

![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)

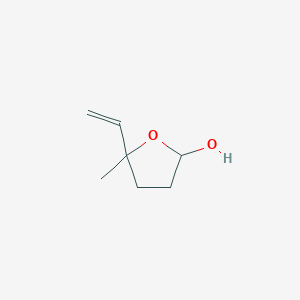

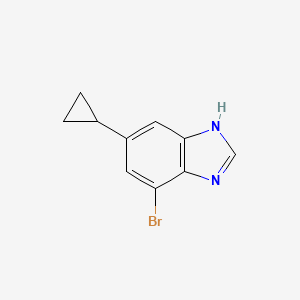
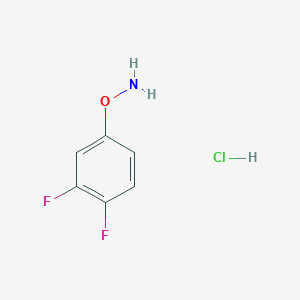
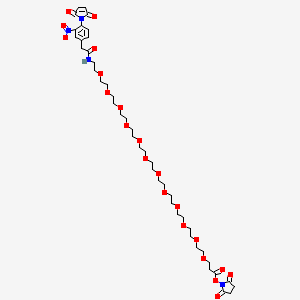
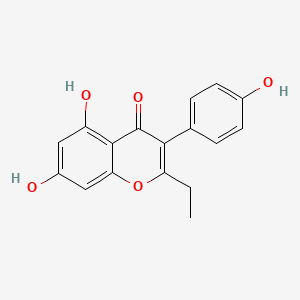
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)

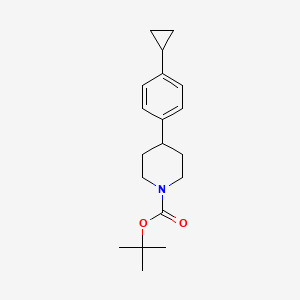
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
